The compound is derived from the broader class of sulfonamides, which have been extensively studied for their pharmacological properties. Sulfonamides were among the first antibiotics used in clinical settings, and derivatives like 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide are synthesized to enhance efficacy against specific bacterial targets or to reduce side effects associated with traditional sulfa drugs. The presence of the chloropyrazine ring is particularly notable as it may influence the compound's lipophilicity and biological activity.
The synthesis of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide typically involves several steps:
This method allows for the introduction of the amino group at the para position relative to the sulfonamide functionality, which is crucial for biological activity.
The molecular structure of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide can be described as follows:
Characterization methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are typically employed to confirm the structure:
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide can undergo various chemical reactions:
These reactions are essential for developing new derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for compounds like 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide generally involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), these compounds competitively inhibit DHPS, leading to impaired folate biosynthesis and ultimately bacterial cell death.
Studies have shown that modifications in the structure can significantly affect binding affinity and selectivity towards bacterial enzymes, impacting therapeutic efficacy.
The physical and chemical properties of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide include:
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide has several scientific applications:
4-Amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is a synthetic small molecule characterized by the molecular formula C₁₀H₉ClN₄O₂S and a molecular weight of 284.72 g/mol [1] [4]. Its systematic IUPAC name is 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, though it is alternatively designated as 4-[(3-chloropyrazin-2-yl)amino]benzenesulfonamide in some chemical databases [2] [10]. The compound is registered under CAS number 14423-79-1 and MDL identifier MFCD00228343 [1]. Key spectral identifiers include its SMILES code (O=S(C1=CC=C(N)C=C1)(NC2=NC=CN=C2Cl)=O) and InChIKey, which facilitate computational and experimental tracking [1] [8].
Structurally, it integrates two pharmacophores: a pyrazine ring chlorinated at the 3-position and a sulfonamide group para-substituted with an amino group (–NH₂) on the benzene ring. This configuration enables hydrogen bonding and π-stacking interactions critical for biological activity [10]. The compound’s crystalline solid state requires storage under dry, cold-chain conditions (2–8°C) to maintain stability [1] [4].
Table 1: Physicochemical Profile of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
Property | Value | Source |
---|---|---|
CAS Number | 14423-79-1 | [1] [4] |
Molecular Weight | 284.72 g/mol | [1] [8] |
Density | 1.588 g/cm³ | [4] |
Boiling Point | 492.2°C at 760 mmHg | [4] |
Flash Point | 251.5°C | [4] |
LogP | 2.60 (indicating moderate lipophilicity) | [10] |
Storage Conditions | Sealed, dry, 2-8°C | [1] |
Sulfonamide-based therapeutics originated with the discovery of Prontosil in 1935, the first broadly effective antibacterial agent. This breakthrough established the –SO₂NH– moiety as a cornerstone in medicinal chemistry [5]. Subsequent structural diversification yielded derivatives targeting:
The integration of heterocyclic systems—such as pyrazines—emerged as a strategy to enhance bioavailability and target specificity. For instance, sulfamethoxypyrazine (sulfalene), a pyrazine-linked sulfonamide, demonstrated extended antibacterial effects due to metabolic stability [10]. Chlorination at the pyrazine 3-position, as seen in 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, was pioneered to optimize steric and electronic interactions with microbial enzymes [4] [10]. Hybridization approaches further expanded applications; fusing sulfonamides with quinolones or thiazoles generated broad-spectrum agents capable of disrupting biofilms and folate synthesis concurrently [3] [7].
This compound’s primary mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. The p-aminobenzenesulfonamide moiety mimics p-aminobenzoic acid (PABA), while the chloropyrazine ring enhances binding affinity to hydrophobic enzyme pockets [10] [3]. Molecular docking confirms strong interactions with DHPS residues (e.g., Phe⁴⁴, Lys⁴⁸) in Mycobacterium tuberculosis (Mtb), reducing MIC values to 6.25 μg/mL (22 μM) against Mtb H37Rv [10].
Hybrid derivatives exhibit dual-targeting capabilities. Schiff base conjugates with vanillin analogs disrupt microbial membranes, provoking protein leakage (180.25 μg/mL in E. coli) [3] [7]. Quinoline-sulfonamide fusions, such as compound 3l, impair biofilm formation in uropathogens (P. aeruginosa: 91.74% inhibition) by suppressing extracellular polymeric substance (EPS) production [3].
Against Mtb, 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide outperforms non-chlorinated analogs due to:
Table 2: Antimycobacterial Activity of Sulfonamide-Pyrazine Hybrids
Compound | MIC vs. Mtb H37Rv | Cytotoxicity (CC₅₀) | Source |
---|---|---|---|
4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 25 μM (6.25 μg/mL) | >100 μM | [10] |
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 22 μM (6.25 μg/mL) | >100 μM | [10] |
Sulfamethoxazole (control) | 38 μM | >500 μM | [10] |
Target fishing studies suggest off-target interactions with matrix metalloproteinase-8 (MMP-8), implicating potential in cancer metastasis or inflammation [10]. Additionally, computational models predict activity against tryptophan synthase in Cryptococcus spp., supporting repurposing for fungal infections [7].
Table 3: Key Derivatives of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7